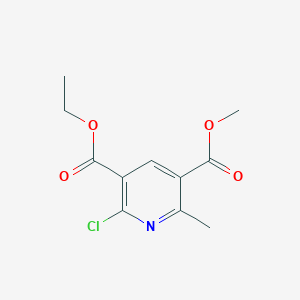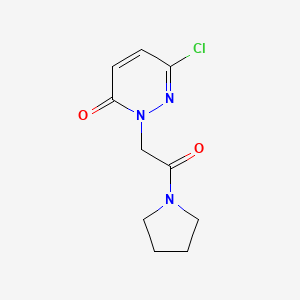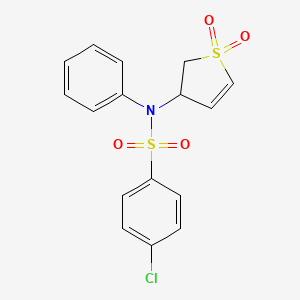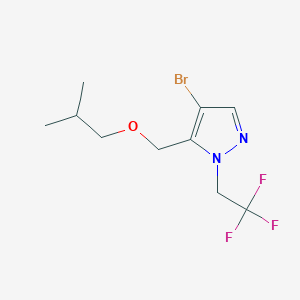
5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves several modifications in the 1,3,4-thiadiazole moiety, which have shown good potency as anticonvulsant agents . The synthesized compounds were characterized by spectral analysis and screened for their in-vivo anticonvulsant profile .Molecular Structure Analysis
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole .Chemical Reactions Analysis
The ring opening of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by the presence of the sulfur atom, which contributes to their relatively good liposolubility .Applications De Recherche Scientifique
Catalyst
This compound has the ability to act as a catalyst. Catalysts are substances that increase the rate of a chemical reaction by reducing the amount of energy needed to start the reaction, but are not consumed in the process.
Substrate for Enzymes
It can also act as a substrate for various enzymes. Enzymes are proteins that speed up chemical reactions in the body. They bind to molecules and alter them in specific ways.
Formation of Covalent Bonds
The compound has the unique property of forming strong covalent bonds with other molecules. Covalent bonds are a type of chemical bond where two atoms share one or more pairs of electrons.
Potential Anti-inflammatory and Analgesic Activities
Indole derivatives, which could potentially include “5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide”, have shown anti-inflammatory and analgesic activities .
Mécanisme D'action
Target of Action
It’s worth noting that 1,3,4-thiadiazole derivatives have been found to exhibit cytotoxic activity, suggesting potential targets within cancer cell lines .
Mode of Action
The presence of the 1,3,4-thiadiazole moiety is known to contribute to various biological activities, including antiviral, anti-inflammatory, and anticancer effects . The interaction of the compound with its targets likely involves the formation of covalent bonds, leading to changes in the function of the target molecules.
Biochemical Pathways
Given the cytotoxic properties of some 1,3,4-thiadiazole derivatives , it’s plausible that this compound could affect pathways related to cell growth and proliferation.
Pharmacokinetics
The susceptibility of boronic pinacol esters to hydrolysis at physiological ph has been noted, which could influence the bioavailability of this compound .
Result of Action
Given the cytotoxic activity of some 1,3,4-thiadiazole derivatives , this compound may induce cell death in certain cancer cell lines.
Action Environment
The action of 5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound, as boronic pinacol esters are known to undergo hydrolysis at physiological pH .
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3OS/c16-10-6-7-12(17)11(8-10)13(21)18-15-20-19-14(22-15)9-4-2-1-3-5-9/h1-8H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHUAGGAAMOHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine](/img/structure/B2883373.png)
![3-amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide](/img/structure/B2883377.png)
![N-(2-(dimethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2883378.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2883385.png)
![N-(Cyanomethyl)-N,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2883386.png)


![2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl](/img/structure/B2883390.png)
![2-methyl-4-(phenylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2883391.png)
![7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883392.png)

